Ethyl 3-amino-6-methylquinoline-2-carboxylate
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Overview
Description
Ethyl 3-amino-6-methylquinoline-2-carboxylate is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-methylquinoline-2-carboxylate typically involves the reaction of 3-amino-6-methylquinoline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and reduced amine or alcohol derivatives.
Scientific Research Applications
Ethyl 3-amino-6-methylquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for its potential use in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-methylquinoline-2-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Ethyl 3-amino-6-methylquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug.
Camptothecin: A quinoline alkaloid with anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 3-amino-6-methylquinoline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-10(14)7-9-6-8(2)4-5-11(9)15-12/h4-7H,3,14H2,1-2H3 |
InChI Key |
WRTVMYLWRCRQPP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=C(C=CC2=N1)C)N |
Origin of Product |
United States |
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